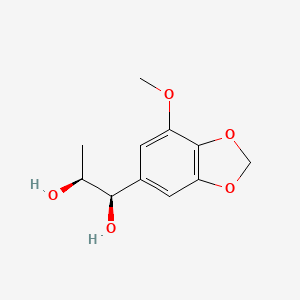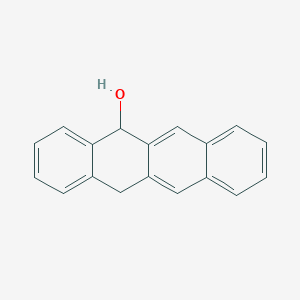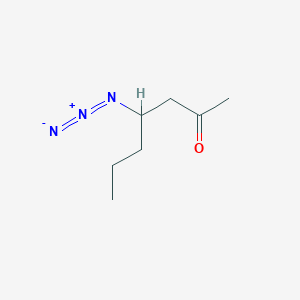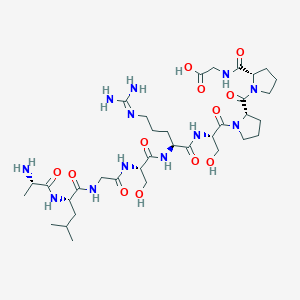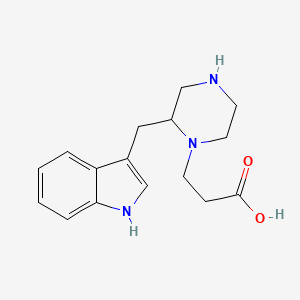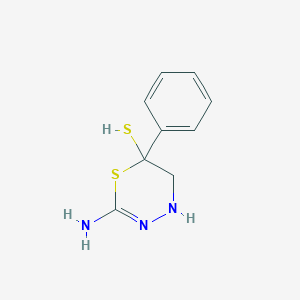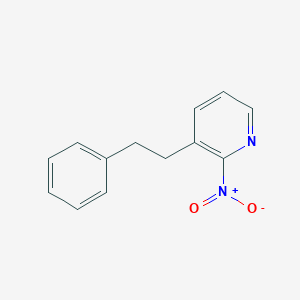
2-Nitro-3-(2-phenylethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-3-(2-phenylethyl)pyridine is a chemical compound that belongs to the class of nitropyridines. It is characterized by a nitro group (-NO2) attached to the second position of the pyridine ring and a phenylethyl group attached to the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-(2-phenylethyl)pyridine can be achieved through several methods. One common approach involves the nitration of pyridine derivatives. For example, the nitration of pyridine with nitric acid in the presence of sulfuric acid can yield nitropyridine derivatives . Another method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment with sulfur dioxide (SO2) and sodium bisulfite (NaHSO3) to obtain the nitropyridine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3-(2-phenylethyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-Amino-3-(2-phenylethyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Oxidized pyridine derivatives.
Scientific Research Applications
2-Nitro-3-(2-phenylethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Nitro-3-(2-phenylethyl)pyridine involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Similar in structure but lacks the phenylethyl group.
2-Nitro-4-(2-phenylethyl)pyridine: Similar but with the nitro group at a different position.
2-Amino-3-(2-phenylethyl)pyridine: The reduced form of 2-Nitro-3-(2-phenylethyl)pyridine.
Uniqueness
This compound is unique due to the presence of both the nitro and phenylethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
918336-50-2 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-nitro-3-(2-phenylethyl)pyridine |
InChI |
InChI=1S/C13H12N2O2/c16-15(17)13-12(7-4-10-14-13)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2 |
InChI Key |
ORFHUFITJITBLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C(N=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


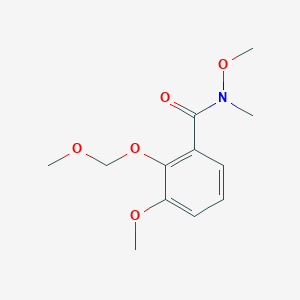
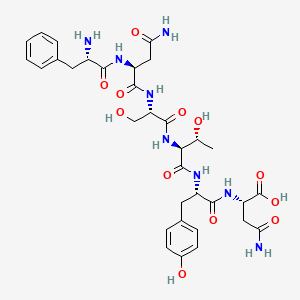
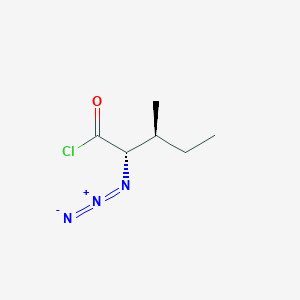
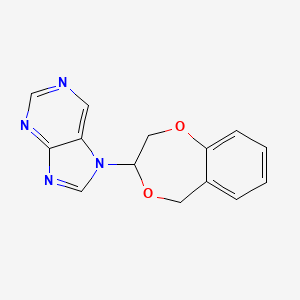

![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14183052.png)
![4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one](/img/structure/B14183053.png)
